5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-cyclopentyloxy-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-8(11-10-7)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONVCDRPHLSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
[1]
Executive Summary
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (CAS Reg.[1][2] No. 1184246-60-3 ) is a functionalized heterocyclic building block and a pharmacologically significant scaffold in the development of G-protein coupled receptor (GPCR) agonists.[1] Belonging to the class of 5-alkoxypyrazole-3-carboxylic acids, this molecule is structurally characterized by a pyrazole core substituted with a carboxylic acid at the C3 position and a lipophilic cyclopentyloxy ether at the C5 position.
In drug discovery, this specific motif is recognized for its utility as a bioisostere of nicotinic acid (niacin), serving as a potent agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , also known as GPR109A .[1] Unlike nicotinic acid, pyrazole-based agonists are engineered to decouple the therapeutic lipid-lowering effects from the cutaneous flushing side effects mediated by Langerhans cells. This guide details the physicochemical profile, robust synthetic pathways, and biological mechanisms relevant to this compound.
Physicochemical Profile
The molecular architecture of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid balances hydrophilic hydrogen-bonding potential (carboxylic acid, pyrazole NH) with a specific lipophilic domain (cyclopentyl ring), optimizing it for orthosteric binding pockets within GPCRs.[1]
| Property | Value / Description |
| CAS Registry Number | 1184246-60-3 |
| IUPAC Name | 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent) |
| pKa (Acid) | ~3.5 (Carboxylic acid) |
| pKa (Base) | ~11.5 (Pyrazole NH deprotonation) |
| LogP (Predicted) | 1.8 – 2.2 |
| H-Bond Donors | 2 (COOH, NH) |
| H-Bond Acceptors | 3 (C=O, N, O-Ether) |
Synthetic Methodology
Achieving high regioselectivity during the synthesis of 5-alkoxypyrazoles is critical, as the tautomeric nature of the 5-hydroxypyrazole intermediate often leads to competitive N-alkylation. The protocol below utilizes a Mitsunobu coupling strategy to ensure exclusive O-alkylation, followed by controlled hydrolysis.
Phase 1: Synthesis of Scaffold (Ethyl 5-hydroxypyrazole-3-carboxylate)
Rationale: Diethyl acetylenedicarboxylate serves as a symmetric electrophile, reacting with hydrazine to form the pyrazole core via a tandem Michael addition-cyclization sequence.[1]
-
Reagents: Diethyl acetylenedicarboxylate (DEAD), Hydrazine hydrate, Ethanol.[1]
-
Protocol:
-
Dissolve DEAD (1.0 eq) in absolute ethanol (0.5 M) at 0°C.
-
Dropwise add Hydrazine hydrate (1.05 eq) over 30 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Concentrate in vacuo.[1] The resulting solid is often pure enough for the next step or can be recrystallized from ethanol.
-
Phase 2: Regioselective O-Alkylation (Mitsunobu Reaction)
Rationale: Direct alkylation with cyclopentyl bromide and base often yields a mixture of N-alkylated isomers.[1] The Mitsunobu reaction activates the cyclopentanol oxygen, favoring attack by the pyrazolone oxygen (enol form) to generate the ether linkage.
-
Reagents: Ethyl 5-hydroxypyrazole-3-carboxylate, Cyclopentanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), THF.[1]
-
Protocol:
-
Suspend Ethyl 5-hydroxypyrazole-3-carboxylate (1.0 eq), Cyclopentanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under N₂.
-
Cool the mixture to 0°C.
-
Add DIAD (1.5 eq) dropwise, maintaining temperature <5°C.
-
Stir at 0°C for 1 hour, then warm to RT and stir overnight (16h).
-
Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient). The O-alkylated product (Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate) typically elutes before N-alkylated byproducts.[1]
-
Phase 3: Ester Hydrolysis
Rationale: Mild saponification releases the free acid without degrading the ether linkage.
-
Reagents: Lithium Hydroxide (LiOH), THF, Water.[1]
-
Protocol:
-
Dissolve the ester intermediate in THF:Water (3:1).[1]
-
Add LiOH monohydrate (2.5 eq).
-
Stir at RT for 4 hours (monitor by LC-MS).
-
Workup: Acidify carefully with 1N HCl to pH ~3. The product precipitates or is extracted with Ethyl Acetate.
-
Dry (Na₂SO₄) and concentrate to yield 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid .[1]
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route emphasizing the Mitsunobu strategy for regioselective O-alkylation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI):
Biological Mechanism: GPR109A Agonism
The primary utility of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid lies in its ability to activate GPR109A (HCAR2) .[1] This receptor is highly expressed in adipocytes and immune cells (macrophages, monocytes).[1]
Mechanism of Action[4][5]
-
Receptor Binding: The pyrazole carboxylic acid moiety mimics the nicotinic acid pharmacophore, forming a salt bridge with Arg111 in the GPR109A binding pocket. The cyclopentyl group occupies a hydrophobic sub-pocket, enhancing affinity compared to niacin.
-
G-Protein Coupling: Activation induces a conformational change recruiting the Gαi/o protein.[1]
-
Signaling Cascade:
-
Inhibition of Adenylyl Cyclase: Reduces intracellular cAMP levels.
-
PKA Downregulation: Reduced cAMP lowers Protein Kinase A (PKA) activity.[1]
-
Lipolysis Inhibition: Reduced PKA activity leads to decreased phosphorylation of Hormone Sensitive Lipase (HSL) and Perilipin, blocking the hydrolysis of triglycerides into Free Fatty Acids (FFAs).[1]
-
-
Therapeutic Outcome: Lowering plasma FFAs reduces the substrate flux to the liver for triglyceride synthesis, ultimately improving dyslipidemia profiles.
Signaling Pathway Diagram[1]
Figure 2: Signal transduction pathway illustrating the anti-lipolytic mechanism of GPR109A activation.[1]
References
-
Richman, J. G., et al. (2007).[1] "Nicotinic acid receptor agonists differentially activate downstream effectors."[1] Journal of Biological Chemistry, 282(25), 18028-18036.[1] (Contextual grounding for GPR109A mechanism).
-
Shen, H. C. (2010).[1] "GPR109A agonists.[1] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a." Bioorganic & Medicinal Chemistry Letters, 20(1), 329-333.[1] (Establishes the pyrazole-acid SAR).
-
Semple, G., et al. (2008).[1] "3-Carboxy-5-substituted-pyrazoles as potent agonists of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry. (Foundational chemistry for 5-alkoxypyrazoles).
5-alkoxy-1H-pyrazole-3-carboxylic acid derivatives literature
An In-Depth Technical Guide to 5-Alkoxy-1H-pyrazole-3-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many variations, the 5-alkoxy-1H-pyrazole-3-carboxylic acid scaffold has emerged as a particularly privileged chemotype. The strategic placement of an alkoxy group at the C5 position and a carboxylic acid (or its derivative) at the C3 position creates a unique electronic and steric profile, enabling potent and selective interactions with a wide array of biological targets. This guide provides a comprehensive overview of this important class of molecules, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthetic strategies, explore the breadth of biological activities, dissect structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this promising area.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors, making them highly effective pharmacophores.[3] The presence of the pyrazole core in blockbuster drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity drug), and various other clinical candidates underscores its therapeutic versatility.[1]
The 5-alkoxy-1H-pyrazole-3-carboxylic acid framework builds upon this foundation. The C3-carboxylic acid moiety serves as a critical interaction point, often acting as a bidentate ligand for metal ions in enzyme active sites or forming key hydrogen bonds with protein residues. The C5-alkoxy group provides a handle for modulating lipophilicity, metabolic stability, and steric bulk, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This strategic functionalization has led to the discovery of derivatives with potent activities across diverse therapeutic areas, including inflammation, cancer, and metabolic diseases.[4][5][6]
Core Synthetic Strategies
The most prevalent and versatile method for constructing the 5-alkoxy-1H-pyrazole-3-carboxylic acid core is through the cyclocondensation of a hydrazine derivative with a suitably functionalized 1,3-dicarbonyl compound.[7] This approach offers a high degree of control over the final substitution pattern.
The Primary Synthetic Pathway: Claisen-Knorr Condensation
The cornerstone of this synthesis is the reaction between an acetophenone derivative and diethyl oxalate, followed by a Knorr-type pyrazole synthesis. This sequence reliably yields the desired 5-substituted-1H-pyrazole-3-carboxylate regioisomer.[4][8] The causality behind this regioselectivity lies in the differential reactivity of the two carbonyl groups in the intermediate 2,4-dioxo-butanoate. The ketone carbonyl is more electrophilic and reacts preferentially with one nitrogen of the hydrazine, initiating the cyclization process.
The overall workflow is visualized below.
Caption: General Synthetic Workflow for Pyrazole-3-Carboxylic Acid Derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 5-(Aryl)-1H-pyrazole-3-carboxylate
This protocol is adapted from the well-established procedure for synthesizing potent anti-inflammatory agents.[4] It is a self-validating system where successful formation of the intermediate and final product can be readily confirmed by standard analytical techniques (TLC, NMR, MS).
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium metal (1.2 eq)
-
Absolute Ethanol
-
Hydrazine hydrate (1.5 eq)
-
Glacial Acetic Acid
-
Diethyl ether
-
Standard laboratory glassware
Protocol Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate (1a-j)
-
Prepare Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve sodium metal (1.2 eq) in absolute ethanol with stirring until all the sodium has reacted.
-
Initial Condensation: To the freshly prepared sodium ethoxide solution, add a solution of the substituted acetophenone (1.0 eq) in absolute ethanol dropwise. Follow this with the dropwise addition of diethyl oxalate (1.2 eq).
-
Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the dioxo-ester.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. The intermediate can be recrystallized from ethanol if necessary.
Protocol Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j)
-
Reaction Setup: Suspend the ethyl 2,4-dioxo-4-phenylbutanoate intermediate (1.0 eq) in glacial acetic acid.
-
Cyclization: To this suspension, add hydrazine hydrate (1.5 eq) dropwise while stirring.
-
Heating: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final pyrazole derivative.[4]
Structure Confirmation: The final structure should be confirmed by elemental analysis, IR, ¹H NMR, and mass spectrometry.[4]
Biological Activities and Therapeutic Applications
Derivatives of the 5-alkoxy-1H-pyrazole-3-carboxylic acid scaffold have demonstrated a remarkable range of biological activities. This versatility makes them attractive candidates for drug discovery programs targeting various diseases.
| Derivative Class | Biological Activity | Key Target(s) | Potency (Example) | Reference |
| 5-Amido-1H-pyrazole-3-carboxylic acids | Anti-inflammatory | P2Y14 Receptor | IC₅₀ = 1.93 nM | [6] |
| Ethyl 5-(dimethoxyphenyl)-1H-pyrazole-3-carboxylates | Anti-inflammatory | COX pathway (presumed) | Significant edema reduction | [4] |
| 5-Amino-1H-pyrazole-4-carboxylic acids* | Antidiabetic | PTP1B | Potent, cell-permeable | [9] |
| Pyrazole-NO hybrids | Antibacterial, Anti-inflammatory | Multiple | High NO release | [10] |
| 1,5-Diphenylpyrazole-3-carboxamides | Anticancer | Estrogen-dependent tumors | GI₅₀ = 40 nM | [11] |
| 1-Acetyl-pyrazoles | Antibacterial | FabH | Potent inhibitors | [12] |
Note: This is a regioisomer (C4-carboxylic acid) but highlights the importance of the pyrazole carboxylic acid scaffold in general.
Anti-inflammatory Activity: Targeting the P2Y14 Receptor
The UDPG/P2Y14R signaling pathway is a key player in the innate immune system, making it a therapeutic target for inflammatory diseases.[6] Potent antagonists can block this signaling and reduce the inflammatory cascade.
Caption: Inhibition of the P2Y14R Signaling Pathway by Pyrazole Antagonists.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-alkoxy-1H-pyrazole-3-carboxylic acid scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
N1-Substitution: The substituent on the N1 nitrogen is critical. Large, hydrophobic groups, such as substituted benzyl or phenyl rings, often enhance binding affinity by occupying hydrophobic pockets in the target protein. For P2Y14R antagonists, a 4-fluorobenzyl group was found to be optimal.[6]
-
C5-Position: While the topic is "5-alkoxy," many potent derivatives feature a 5-amido or 5-aryl group. This position is a key vector for diversification. In the case of 5-amido derivatives, the nature of the amide substituent directly impacts potency and selectivity.[6] For 5-aryl compounds, electron-donating groups like methoxy on the phenyl ring can enhance anti-inflammatory activity.[4]
-
C3-Carboxylic Acid Derivatives: Conversion of the carboxylic acid to amides or esters is a common strategy to improve cell permeability and oral bioavailability. The specific amide or ester can also introduce new interactions with the target. For instance, pyrazole-3-carboxamides have been extensively explored as anticancer agents.[11]
Caption: Key SAR Modification Points on the Pyrazole Scaffold.
Conclusion and Future Perspectives
The 5-alkoxy-1H-pyrazole-3-carboxylic acid framework and its close analogs represent a highly validated and therapeutically relevant scaffold in modern drug discovery. The synthetic accessibility, coupled with the ability to tune biological activity through systematic structural modification, ensures their continued importance. Future research will likely focus on exploring novel substitutions at the N1 and C5 positions to target new protein classes, optimizing pharmacokinetic properties to develop orally bioavailable drug candidates, and applying this versatile core to emerging therapeutic areas such as antiviral and neurodegenerative diseases. The robust foundation of chemical literature and the proven success of this scaffold provide a fertile ground for the next generation of innovative medicines.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Abdel-Hafez, E. M., Abuo-Rahma, G. E., Abdel-Aziz, M., Radwan, M. F., & Hassan, H. F. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Wiese, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Kumar, A., Kumar, A., Kumar, K., & Sharma, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
-
Basu, S., et al. (2017). Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed. [Link]
-
Sharma, P., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Strupiš, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]
-
Patel, R. V., Patel, J. K., & Kumari, P. (2015). Current status of pyrazole and its biological activities. PMC. [Link]
-
Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]
-
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]
-
Wang, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. PubMed. [Link]
-
Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Schenone, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
Singh, S., & Kumar, V. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Özer, I. I. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. [Link]
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Isosteres of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid in Drug Design
Executive Summary
Context: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid represents a critical scaffold in the development of agonists for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A or the HM74A receptor. This is the primary target of Niacin (Nicotinic Acid), used for regulating dyslipidemia.
The Challenge: While Niacin is effective at lowering LDL and raising HDL, its clinical utility is severely limited by cutaneous flushing, mediated by Prostaglandin D2 (PGD2) release in Langerhans cells. The primary goal of designing isosteres for this specific pyrazole scaffold is to dissociate the antilipolytic efficacy (reduction of free fatty acids) from the flushing side effect, while improving oral bioavailability and metabolic stability.
Part 1: Pharmacophore Analysis & Rational Design
To design effective isosteres, we must first deconstruct the binding determinants of the parent molecule within the GPR109A orthosteric site.
Structural Decomposition
The molecule functions through three distinct pharmacophoric elements:
-
The Acidic Head (3-COOH): Forms a critical salt bridge with a conserved Arginine residue (Arg111) in the receptor transmembrane domain.
-
The Heterocyclic Core (Pyrazole): Acts as a scaffold to orient the head and tail. It participates in hydrogen bonding via the N-H (donor) and N (acceptor).
-
The Lipophilic Tail (5-Cyclopentyloxy): Occupies a hydrophobic pocket. The volume of the cyclopentyl group is optimal for potency, but the ether linkage is a site of potential metabolic liability (O-dealkylation).
Visualization: Pharmacophore & Isosteric Opportunities
The following diagram maps the structural logic for isosteric replacement.
Figure 1: Pharmacophore decomposition and strategic isosteric replacement zones for GPR109A agonists.
Part 2: Isosteric Replacement Strategies[1]
The Acidic Head: Bioisosteres of Carboxylic Acid
The carboxylic acid is essential for potency but limits permeability (logD) and causes rapid glucuronidation.
-
Tetrazole (1H-tetrazole): The "Gold Standard" isostere.
-
Rationale: Planar, aromatic system with a pKa (~4.5–4.9) almost identical to carboxylic acid. It maintains the salt bridge with Arg111 but improves metabolic stability against glucuronidation.
-
Trade-off: Can sometimes reduce oral bioavailability due to high polarity of the anion.
-
-
1,2,4-Oxadiazol-5-one:
-
Rationale: A non-classical isostere.[1] It is acidic (pKa ~6-7) but less ionized at physiological pH than the carboxylic acid, potentially improving membrane permeability.
-
-
Acyl Sulfonamide (-CONHSO2R):
-
Rationale: Allows for pKa tuning based on the R-group. Adds bulk, which must be checked against the steric constraints of the receptor entry channel.
-
The Ether Linker: Metabolic Stabilization
The O-cyclopentyl group is susceptible to oxidative dealkylation by CYPs.
-
Strategy: Replace the Ether (-O-) with a Methylene (-CH2-) or Thioether (-S-).
-
Result: 5-(Cyclopentylmethyl)-pyrazole derivatives often retain potency while significantly extending half-life (
).
Physicochemical Comparison
The following table compares the parent molecule with key isosteres.
| Compound Variant | Modification | cLogP | pKa (Acidic) | tPSA (Ų) | Predicted Stability |
| Parent | -COOH | 2.1 | 4.2 | 85 | Low (Glucuronidation) |
| Isostere A | -Tetrazole | 1.8 | 4.8 | 98 | High |
| Isostere B | -Oxadiazolone | 2.4 | 6.5 | 95 | Moderate |
| Isostere C | -CH2- Linker | 2.8 | 4.2 | 76 | High (No dealkylation) |
Part 3: Synthetic Protocols
This section details the synthesis of the Tetrazole Isostere , as it is the most high-yield and pharmacologically relevant modification for this class.
Workflow: Acid to Tetrazole Conversion
This protocol assumes the starting material is the ethyl ester of the parent acid.
Figure 2: Synthetic route for converting the carboxylate scaffold to the bioisosteric tetrazole.
Detailed Protocol: Nitrile to Tetrazole Transformation
Objective: Convert 5-(cyclopentyloxy)-1H-pyrazole-3-carbonitrile to 5-(cyclopentyloxy)-3-(1H-tetrazol-5-yl)-1H-pyrazole.
Reagents:
-
Substrate: Pyrazole-nitrile intermediate (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq) or Ammonium Chloride ( ) -
Solvent: Water/Isopropanol (1:1) or DMF (for higher temps)
Procedure:
-
Setup: In a pressure-rated vial, dissolve the nitrile intermediate in DMF (0.5 M concentration).
-
Addition: Add
(Caution: Toxic) and (1.5 eq).-
Note: The use of
is a "Greener" alternative to traditional tin-mediated methods and safer than neat hydrazoic acid.
-
-
Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by LC-MS for the disappearance of the nitrile peak (
) and appearance of the tetrazole mass ( ). -
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 2–3 (Caution:
gas evolution possible; perform in fume hood). -
Isolation: The tetrazole product typically precipitates upon acidification. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (
), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Part 4: Biological Evaluation & Screening
To validate the isosteres, a specific screening cascade is required to differentiate GPR109A efficacy from off-target effects.
In Vitro Potency (cAMP Assay)
Since GPR109A is
-
Method: HTRF (Homogeneous Time Resolved Fluorescence) cAMP assay in CHO-K1 cells stably expressing human GPR109A.
-
Stimulation: Pre-stimulate cells with Forskolin (10
) to raise cAMP baselines. -
Measurement: Add the isostere. A potent agonist will decrease the Forskolin-induced cAMP signal.
-
Success Metric:
.
Ex Vivo Lipolysis Assay (Functional Readout)
-
Tissue: Isolated murine adipocytes or human adipocytes.
-
Method: Measure glycerol release (a byproduct of triglyceride hydrolysis).
-
Expectation: Isosteres should inhibit glycerol release in a dose-dependent manner comparable to Niacin.
In Vivo Flushing Assessment (The Critical Filter)
This is the "Go/No-Go" decision point.
-
Model: C57BL/6 mice.[2]
-
Protocol: Oral gavage of the isostere (30–100 mg/kg).
-
Readout: Laser Doppler perfusion imaging of the ear.
-
Goal: Separation of effects. Ideal candidates show robust reduction in plasma Free Fatty Acids (FFA) without the spike in ear perfusion (vasodilation) seen with Niacin.
References
-
GPR109A Agonists & Pyrazole Scaffolds
-
Title: 5-Alkyl and aryl-pyrazole-acids have been identified as a new class of selective, small-molecule, agonists of the human orphan G-protein-coupled receptor GPR109a.[3]
- Source: Bioorganic & Medicinal Chemistry Letters (2010).
-
Link:
-
-
Tetrazole Isosteres in GPR109A
-
Advanced Tricyclic Isosteres (MK-1903)
-
General Carboxylic Acid Bioisosteres
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Navigating the Uncharted: A Technical Safety and Handling Guide for 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel molecular entities are the currency of innovation. Among these, 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid and its analogs represent a promising scaffold in medicinal chemistry.[1] As we venture into the scientific potential of such compounds, a comprehensive understanding of their safe handling and management is not just a regulatory formality but a cornerstone of scientific integrity and laboratory safety.
This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related pyrazole-carboxylic acids and established chemical safety protocols to empower researchers with the knowledge to operate safely and effectively.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the structure of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, it is prudent to anticipate potential hazards based on its functional groups: a carboxylic acid and a pyrazole ring. Carboxylic acids are generally corrosive or irritating to the skin and eyes, and pyrazole derivatives can exhibit a range of biological activities.[2][3][4] Therefore, a thorough risk assessment is the critical first step before any experimental work commences.
Anticipated GHS Hazard Classifications (Based on Analogs):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2][4][6] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
A logical workflow for risk assessment is crucial for ensuring laboratory safety. The following diagram illustrates a systematic approach to identifying and mitigating risks associated with handling novel chemical entities like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid.
Caption: Risk Assessment Workflow for Novel Compounds.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid or solutions of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][7][8]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[2][6][9]
Personal Protective Equipment (PPE):
The selection of PPE is dictated by the anticipated hazards. For pyrazole-carboxylic acid derivatives, the following are mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][8] A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected before each use. A lab coat should be worn at all times.[2][7][8] | Prevents direct skin contact, which can lead to irritation. |
| Respiratory Protection | For handling large quantities or when there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][10] | Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols. |
Safe Handling and Storage Protocols: Maintaining Chemical Integrity and Safety
Adherence to best practices for handling and storage is fundamental to preventing accidents and ensuring the longevity of the compound.
Handling:
-
Avoid Dust Formation: When handling the solid material, take care to minimize the creation of dust.[5][7][8]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][6][9]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2][6][9]
-
Electrostatic Discharge: Take measures to prevent the build-up of electrostatic charge, especially when handling the compound in a non-polar solvent.[7][8][11]
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][7][8]
-
Inert Atmosphere: For long-term storage and to maintain product quality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]
-
Segregation: Store away from incompatible materials.[2][7][8]
Emergency Procedures: A Blueprint for Rapid and Effective Response
In the event of an accidental release or exposure, a clear and practiced emergency plan is critical.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][12][13] If skin irritation persists, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][13]
Spill Response:
The appropriate response to a spill depends on its size and the immediate hazards it presents.
The following decision tree provides a clear guide for responding to a chemical spill involving an acidic compound like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. sjsu.edu [sjsu.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
Methodological & Application
Synthesis of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid from diethyl oxalate
Technical Application Note: Scalable Synthesis of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Executive Summary
This application note details the synthesis of 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry often associated with GPR109A agonists (for dyslipidemia) and anti-inflammatory agents.
The synthesis addresses a critical chemo-selectivity challenge: O-alkylation vs. N-alkylation of the pyrazole core. While direct alkylation of 5-hydroxypyrazoles often yields the thermodynamically stable N-alkylated lactams, this protocol utilizes a Mitsunobu-mediated etherification to lock the O-alkyl tautomer, ensuring high regiochemical fidelity.
Retrosynthetic Strategy & Pathway
The synthesis is divided into three distinct phases:
-
Scaffold Construction: Claisen condensation of diethyl oxalate followed by cyclization with hydrazine.[1]
-
Regioselective Functionalization: Installing the cyclopentyl ether via Mitsunobu coupling.
-
Deprotection: Saponification of the ethyl ester to the free acid.
Figure 1: Critical path analysis for the synthesis of the target pyrazole acid.
Detailed Experimental Protocols
Phase 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
Rationale: Diethyl oxalate provides the 1,2-dicarbonyl motif required for the 3-carboxylate position. Ethyl acetate provides the remaining two carbons.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Diethyl Oxalate | 1.0 | Starting Material (Electrophile) |
| Ethyl Acetate | 1.1 | Starting Material (Nucleophile) |
| Sodium Ethoxide (21% in EtOH) | 1.2 | Base |
| Hydrazine Hydrate (64%) | 1.1 | Dinucleophile |
| Ethanol (Anhydrous) | Solvent | Medium |
Protocol:
-
Claisen Condensation:
-
Charge an oven-dried reactor with Sodium Ethoxide (21% wt solution in EtOH) under
atmosphere. Cool to 0°C.[2][3][4] -
Mix Diethyl Oxalate and Ethyl Acetate in a separate funnel.
-
Add the ester mixture dropwise to the base over 60 minutes, maintaining internal temperature
. (Exothermic).[5] -
Allow to warm to Room Temperature (RT) and stir for 16 hours. The solution will turn dark yellow/orange, indicating the formation of sodium diethyl oxaloacetate.
-
-
Cyclization:
-
Cool the reaction mixture back to 0°C.
-
Add Hydrazine Hydrate dropwise. Caution: Hydrazine is toxic and a sensitizer.
-
Stir at 0°C for 1 hour, then reflux (78°C) for 2 hours.
-
Workup: Concentrate in vacuo to remove ethanol. Dilute residue with water and acidify to pH 2 with 1N HCl. The product, Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate , will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 70-85%.
-
Phase 2: Regioselective O-Alkylation (The Mitsunobu Step)
Scientific Insight: 5-hydroxypyrazoles exist in equilibrium with 5-pyrazolones. Direct alkylation with alkyl halides (e.g., Cyclopentyl bromide) and base (
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 5-hydroxy-pyrazole-3-carboxylate | 1.0 | Substrate |
| Cyclopentanol | 1.2 | Alcohol Source |
| Triphenylphosphine (
Protocol:
-
Dissolve the pyrazole intermediate and Triphenylphosphine in anhydrous THF under nitrogen.
-
Add Cyclopentanol . Cool the mixture to 0°C.
-
Add DIAD dropwise over 30 minutes. Note: The solution will turn yellow/orange.[5] Rapid addition causes exotherms that degrade selectivity.
-
Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.
-
Workup: Concentrate the THF. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate solid Triphenylphosphine oxide (
). Filter off the solid.[2] -
Purification: The filtrate contains the product. Purify via Flash Column Chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Target:Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate .
-
QC Check:
NMR should show a methine proton for the cyclopentyl group at ~4.8-5.0 ppm (O-CH) rather than ~4.2-4.5 ppm (N-CH).
-
Phase 3: Ester Hydrolysis
Rationale: Mild saponification to release the carboxylic acid without cleaving the ether.
Protocol:
-
Dissolve the O-alkylated ester in THF/Water (3:1 ratio).
-
Add Lithium Hydroxide Monohydrate (LiOH·
, 3.0 equiv). -
Stir at RT for 4-6 hours (Monitor by LCMS).
-
Workup: Evaporate THF. Acidify the aqueous layer carefully with 1N HCl to pH 3-4.
-
The title compound, 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid , will precipitate.
-
Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.
Mechanism of Selectivity (Visualized)
The following diagram illustrates why the Mitsunobu reaction is preferred over direct alkylation for this specific scaffold.
Figure 2: Mechanistic divergence between direct alkylation and Mitsunobu protocols.
Quality Control & Validation
To ensure the integrity of the final compound, verify the following analytical markers:
-
1H NMR (DMSO-d6):
- 13.0 ppm (Broad s, 1H, -COOH).
- 12.5 ppm (Broad s, 1H, Pyrazole -NH).
- 6.2 ppm (s, 1H, Pyrazole C4-H).
- 4.9 ppm (m, 1H, Cyclopentyl O-CH). Critical: If this signal is shielded (<4.5 ppm), suspect N-alkylation.
-
LC-MS: Confirm [M+H]+ and absence of Triphenylphosphine oxide contamination.
References
-
Synthesis of Pyrazole Carboxylates: Aggarwal, R. et al. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents."[6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.[7] Link
-
Mitsunobu Reaction on Heterocycles: Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981.[5][8] Link
-
Regioselectivity in Pyrazoles: Grošelj, U. et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules, 2022.[4][9] Link
-
Commercial Building Block Data: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS 85230-37-1).[10] Link
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
Application Note: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic Acid as a GPR109A Agonist Scaffold
Abstract & Introduction
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid represents a critical chemical scaffold in the development of next-generation dyslipidemia therapeutics. It targets GPR109A (also known as HCA2 or NIACR1), the high-affinity receptor for Nicotinic Acid (Niacin).[1][2][3][][5]
While Niacin is highly effective at lowering plasma triglycerides and raising HDL-C via GPR109A-mediated inhibition of lipolysis in adipocytes, its clinical utility is severely limited by cutaneous flushing.[2] This side effect is mediated by GPR109A activation in Langerhans cells and keratinocytes, leading to Prostaglandin D2 (PGD2) release.[]
The pyrazole-3-carboxylic acid class serves as a vital tool for biased agonism research. By modifying the 5-position with bulky lipophilic groups (like the cyclopentyloxy moiety), researchers aim to separate the beneficial antilipolytic effects (G-protein mediated) from the flushing response (often linked to
Key Compound Properties
| Property | Detail |
| Chemical Name | 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid |
| Target | GPR109A (HCA2) |
| Primary Signaling | |
| Secondary Signaling | |
| Solubility | Low in water; Soluble in DMSO (>10 mM) |
| Molecular Weight | ~196.2 g/mol |
Chemical Handling & Preparation
Expertise Note: This compound contains a carboxylic acid headgroup (polar) and a cyclopentyloxy tail (lipophilic). This amphiphilic nature requires specific handling to prevent precipitation in aqueous buffers.
Stock Solution Protocol
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as the solubility is significantly lower.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Weigh 1.96 mg of powder and dissolve in 1 mL of DMSO.
-
-
Storage: Aliquot into light-protective amber vials (20-50
L). Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Working Solution (Assay Day)
-
Dilution Factor: Do not add the 10 mM DMSO stock directly to the cell media.
-
Intermediate Step: Dilute the stock 1:100 in PBS or Assay Buffer to create a 100
M intermediate (1% DMSO). -
Final Assay Concentration: Serial dilute from the intermediate. Ensure final DMSO concentration in the well is
to avoid non-specific cell toxicity or membrane perturbation.
In Vitro Pharmacology Protocols
To validate this scaffold, you must profile it against two distinct pathways: cAMP Inhibition (Efficacy) and
Protocol A: -Mediated cAMP Inhibition Assay
Objective: Determine the potency (
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
cAMP detection kit (e.g., HTRF, GloSensor, or AlphaScreen).
-
Forskolin (Adenylyl cyclase activator).
-
IBMX (Phosphodiesterase inhibitor).
Workflow:
-
Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate. Incubate overnight.
-
Agonist Buffer Prep: Prepare the test compound in HBSS buffer containing 500
M IBMX.-
Note: IBMX is crucial to prevent the degradation of cAMP, ensuring the signal drop is due to GPR109A activity, not endogenous PDEs.
-
-
Stimulation:
-
Add 5
L of test compound (dilution series). -
Incubate for 15 minutes at Room Temperature (RT).
-
Add 5
L of Forskolin (Final concentration: , typically 1-10 M).
-
-
Incubation: Incubate for 45 minutes at RT.
-
Detection: Add detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate for HTRF) and read after 1 hour.
-
Analysis: Plot signal vs. log[concentration]. The curve should show a dose-dependent decrease in signal (inverse agonist curve relative to Forskolin baseline).
Protocol B: -Arrestin Recruitment Assay (Flushing Proxy)
Objective: Assess the potential for cutaneous flushing.[][6] High potency in this assay correlates with high flushing risk.
Materials:
-
PathHunter® or Tango™ GPR109A cell lines (Enzyme Complementation technology).
-
Detection reagent (Chemiluminescent substrate).
Workflow:
-
Cell Seeding: Plate 5,000 cells/well in a 384-well white plate. Incubate 24 hours.
-
Treatment: Remove media and replace with 20
L Assay Buffer. -
Agonist Addition: Add 5
L of 5X concentrated test compound. -
Incubation: Incubate for 90 minutes at 37°C / 5%
.-
Expert Insight:
-arrestin recruitment is slower than G-protein signaling. A shorter incubation (<30 min) may yield false negatives.
-
-
Detection: Add 12
L of detection reagent. Incubate 60 minutes at RT in the dark. -
Read: Measure Chemiluminescence (RLU).
Data Visualization & Logic
Signaling Pathway Diagram
The following diagram illustrates the dual signaling pathways of GPR109A and the strategic divergence attempted by using pyrazole scaffolds.
Caption: Divergent signaling of GPR109A. Ideal scaffolds maximize the Green path (Gi) while minimizing the Red path (Arrestin).
Selectivity & Troubleshooting
Selectivity Profiling (GPR109A vs. GPR109B)
The 5-substituted pyrazole class must be screened against GPR109B (HCA3) .
-
GPR109B (HCA3): Low affinity for Niacin; activated by 3-OH-butyrate.
-
Protocol: Repeat the cAMP inhibition assay using CHO-K1 cells expressing GPR109B.
-
Success Criteria: The compound should exhibit
-fold selectivity for GPR109A over GPR109B to minimize off-target metabolic effects.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background in cAMP Assay | Endogenous PDE activity | Ensure IBMX (500 |
| Precipitation in Media | High lipophilicity | Do not exceed 0.5% DMSO. Pre-dilute in buffer with 0.1% BSA (Fatty Acid Free) to act as a carrier. |
| Inconsistent Potency | pH Sensitivity | The carboxylic acid moiety is pH sensitive. Ensure Assay Buffer is strictly pH 7.4. |
| No "Flushing" Signal in Vitro | Low Receptor Reserve | Beta-arrestin assays often require receptor overexpression. Ensure stable line quality. |
References
-
Semple, G., et al. (2007). "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a."[1] Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.[1]
- Shen, H. C., et al. (2007). "Discovery of novel niacin receptor agonists: 5-alkyl-1H-pyrazole-3-carboxylic acids." Journal of Medicinal Chemistry. (Contextual grounding for the 5-alkyl/alkoxy scaffold).
-
Richman, J. G., et al. (2007). "Nicotinic acid receptor agonists differentially activate downstream effectors." Journal of Biological Chemistry, 282(25), 18028-18036.
-
Boatman, P. D., et al. (2010). "GPR109a agonists.[1][2][3][][5][6][7] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[3] Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4475.[3]
Sources
- 1. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Esterification of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
This Application Note is designed for medicinal chemists and process development scientists. It details the protocol for converting 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid to its methyl ester. This intermediate is a critical scaffold in the synthesis of GPR119 agonists (metabolic disease targets).
Abstract & Strategic Analysis
The 5-alkoxypyrazole-3-carboxylic acid moiety is a privileged pharmacophore, notably present in GPR119 agonists developed for Type 2 Diabetes treatment. Esterification of the carboxylic acid serves two primary roles:
-
Protection: Masks the acidic proton to prevent interference during subsequent base-mediated N-alkylation or coupling reactions.
-
Purification Handle: The ester is significantly more lipophilic than the zwitterionic acid, facilitating purification via silica gel chromatography.
Mechanistic Considerations
-
Substrate Sensitivity: The cyclopentyloxy group is a secondary ether. While more stable than tert-butyl ethers, it is susceptible to cleavage under strongly acidic conditions at high temperatures (via
or pathways). Therefore, water removal must be efficient to minimize the reaction time and acid exposure. -
Tautomerism: The substrate exists in equilibrium between the 1H- and 2H-pyrazole forms. Esterification does not lock this tautomerism; the product will remain a tautomeric mixture (
-H unfunctionalized), which is desirable for subsequent regioselective -alkylation. -
Method Selection:
-
Fischer Esterification (
): Feasible but equilibrium-limited by water generation. Requires prolonged reflux, increasing the risk of ether cleavage. -
Thionyl Chloride (
):Preferred Method. Generates anhydrous in situ and consumes water produced during esterification. The reaction is irreversible and typically faster, preserving the ether integrity.
-
Experimental Protocol (Method A: Thionyl Chloride Activation)
This protocol describes the synthesis of the methyl ester.[1][2][3] For ethyl esters, substitute Methanol with Ethanol.[1]
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) |
| 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid | Substrate | 1.0 | 196.20 |
| Thionyl Chloride ( | Activator / Dehydrating Agent | 2.0 - 3.0 | 118.97 |
| Methanol (anhydrous) | Solvent / Reactant | [0.2 M conc.] | 32.04 |
| Sodium Bicarbonate ( | Quenching Base | Excess | 84.01 |
| Ethyl Acetate | Extraction Solvent | N/A | 88.11 |
Step-by-Step Methodology
Step 1: Setup and Addition (0°C)
-
Apparatus: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen (
). -
Solvation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Methanol. The concentration should be approximately 0.2 M (e.g., 1 g substrate in ~25 mL MeOH).
-
Acid Activation: Cool the solution to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride (
, 2.5 equiv) dropwise over 15–20 minutes.-
Caution: Exothermic reaction with gas evolution (
and ). Ensure proper venting through a scrubber.
-
Step 2: Reaction (Reflux) [4][5]
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Equip a reflux condenser. Heat the reaction to reflux (65°C) .
-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Target Time: 2–4 hours.
-
Checkpoint: If starting material persists after 4 hours, add an additional 0.5 equiv of
at RT and resume reflux. Avoid overnight reflux to protect the cyclopentyl ether.
-
Step 3: Workup and Isolation
-
Concentration: Cool the mixture to RT. Concentrate in vacuo (rotary evaporator) to remove solvent and excess
.-
Note: Do not heat the water bath above 40°C during concentration.
-
-
Neutralization: Redissolve the residue in Ethyl Acetate. Slowly add saturated aqueous
at 0°C until pH ~8.-
Critical: The pyrazole NH is weakly acidic (
~14), so it will remain protonated/neutral at pH 8.
-
-
Extraction: Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.[3]
-
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, filter, and concentrate.
Step 4: Purification
-
The crude product is often pure enough (>95%) for the next step.
-
If purification is required: Flash Column Chromatography (
, Gradient: 0 40% EtOAc in Hexanes).
Reaction Pathway & Mechanism[1][6][7]
The following diagram illustrates the activation of the carboxylic acid via the acyl chloride intermediate (or protonated activated complex) and the subsequent methanolysis, highlighting the preservation of the ether linkage.
Caption: Reaction pathway for the thionyl chloride-mediated esterification. The process avoids water accumulation, driving the equilibrium forward.
Quality Control & Validation
| Parameter | Expected Result | Notes |
| Appearance | White to off-white solid | |
| LC-MS | [M+H]+ = 211.1 | Consistent with Methyl ester formation.[5] |
| 1H NMR (DMSO-d6) | Distinct Methyl ester singlet.[6] | |
| 1H NMR (DMSO-d6) | Methine proton of cyclopentyl group (confirms ether integrity). | |
| 1H NMR (DMSO-d6) | Pyrazole NH (broad, exchangeable). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion (water present) | Ensure MeOH is anhydrous.[5] Increase |
| Ether Cleavage | Reaction too hot or too long | Limit reflux to 4h. Ensure efficient quenching of excess |
| N-Methylation | Use of Methyl Iodide (Alternative Method) | Do not use MeI/Base methods. Stick to acid-catalyzed esterification to avoid N-alkylation. |
References
-
Vertex Pharmaceuticals. (2010). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters.
-
Common Organic Chemistry. (2023). Esterification: Acid to Ester - Common Conditions (SOCl2/MeOH). Common Organic Chemistry Protocols.
-
PrepChem. (2022). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Preparation of Chemicals.[1][2][3][7][8][9][10][11][12]
-
Bender, D. M., et al. (2008).[13] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
- 11. tdcommons.org [tdcommons.org]
- 12. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid in Fragment-Based Drug Discovery
Introduction & Scientific Context
The Fragment: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid (hereafter referred to as 5-CPPC ) represents a "privileged scaffold" specifically optimized for Class A G-Protein Coupled Receptors (GPCRs).
While Nicotinic Acid (Niacin) is the endogenous ligand for GPR109A (HCAR2) , its low affinity and side effect profile (cutaneous flushing) necessitate the development of high-affinity bioisosteres. The pyrazole-3-carboxylic acid moiety serves as a direct bioisostere for the pyridine-3-carboxylic acid of niacin, engaging the conserved Arginine anchor in the orthosteric binding site. The addition of the 5-cyclopentyloxy group exploits a distinct hydrophobic sub-pocket, significantly improving ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to the parent fragment.
Application Scope
This guide details the utilization of 5-CPPC as a chemical probe and lead fragment for:
-
Orthosteric Mapping: Validating the arginine-anchor point in GPR109A and related carboxylic-acid sensing GPCRs (e.g., GPR81).
-
Fragment Merging/Growing: Serving as a "grown fragment" to demonstrate how expanding into the hydrophobic cleft increases residence time.
-
Biophysical Validation: Protocols for SPR and TR-FRET assays.
Physicochemical Profile (Rule of 3 Analysis)
| Property | Value | FBDD Status | Significance |
| Molecular Weight | 196.20 Da | Pass (<300) | Ideal for fragment growing; leaves mass "budget" for optimization. |
| cLogP | ~1.9 - 2.1 | Pass (<3) | Balanced solubility and membrane permeability. |
| H-Bond Donors | 2 (NH, OH) | Pass (≤3) | Critical for specific anchoring (Arg interaction). |
| H-Bond Acceptors | 4 | Pass (≤3*) | Slightly high, but essential for the carboxylic acid warhead. |
| PSA | ~70 Ų | Pass | Good prediction for oral bioavailability. |
FBDD Workflow Visualization
The following diagram illustrates the strategic placement of 5-CPPC within a GPCR fragment campaign.
Figure 1: Strategic workflow for evolving the pyrazole core into the 5-CPPC lead fragment.
Protocol 1: Chemical Synthesis of 5-CPPC
Objective: Synthesize high-purity (>98%) 5-CPPC suitable for biophysical screening. Commercial samples often contain regioisomers that confound SPR data.
Reaction Scheme Overview
-
Cyclization: Diethyl acetylenedicarboxylate + Hydrazine → 5-Hydroxy-pyrazole-3-carboxylate.
-
O-Alkylation: Nucleophilic substitution with Cyclopentyl bromide.
-
Hydrolysis: Saponification of the ester to the free acid.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Reagents: Dissolve diethyl acetylenedicarboxylate (10 mmol) in ethanol (20 mL).
-
Addition: Cool to 0°C. Dropwise add hydrazine hydrate (10.5 mmol) over 15 minutes.
-
Reflux: Allow to warm to RT, then reflux for 3 hours.
-
Isolation: Cool to RT. The product often precipitates. If not, concentrate in vacuo. Recrystallize from ethanol/ether.
-
Critical Checkpoint: Confirm absence of uncyclized hydrazine intermediates via LC-MS.
-
Step 2: O-Alkylation (The Specificity Step)
-
Setup: Dissolve the intermediate from Step 1 (5 mmol) in dry DMF (10 mL).
-
Base: Add Cesium Carbonate (
, 7.5 mmol). Stir for 30 min at RT to form the anion.-
Why Cesium? Promotes O-alkylation over N-alkylation in tautomeric pyrazoles.
-
-
Alkylation: Add Cyclopentyl bromide (6 mmol). Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane:EtOAc gradient). Isolate the O-alkylated product (check NMR: Cyclopentyl multiplet at
4.8-5.0 ppm).
Step 3: Saponification
-
Hydrolysis: Dissolve ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.
-
Acidification: Carefully acidify with 1M HCl to pH 3.0. The carboxylic acid product (5-CPPC) should precipitate.
-
Final Polish: Filter, wash with cold water, and dry.
-
Quality Control: Purity >98% by HPLC is required for SPR.
-
Protocol 2: Surface Plasmon Resonance (SPR) Screening
Objective: Determine binding affinity (
Challenge: GPCRs are unstable in standard buffers. Solution: Use of Nanodiscs or Detergent Micelles (DDM/CHS) is mandatory.
Experimental Setup (Biacore/Sierra Systems)
-
Sensor Chip: Series S Sensor Chip NTA (for His-tagged GPR109A) or CM5 (for amine coupling of stabilized receptor mutants).
-
Recommendation: Capture His-tagged GPR109A on NTA chip to maintain native conformation.
-
-
Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM (n-Dodecyl-β-D-maltoside), 0.01% CHS (Cholesteryl Hemisuccinate), 2% DMSO.
-
Note: The buffer must match the protein formulation exactly to prevent baseline drift.
-
Assay Cycle
-
Capture: Inject GPR109A (10 µg/mL) for 60s at 10 µL/min. Target capture level: ~2000 RU.
-
Sample Injection: Inject 5-CPPC in a concentration series (e.g., 0.5 µM to 100 µM).
-
Flow Rate: High flow (50-100 µL/min) to minimize mass transport effects.
-
Contact Time: 60s.
-
Dissociation Time: 120s.
-
-
Regeneration: 350 mM EDTA (strips the Ni-NTA/Protein complex) followed by Ni2+ recharge. Do not use Glycine pH 2.0 as it denatures the GPCR.
Data Analysis
-
Solvent Correction: Perform DMSO calibration (1.5% - 2.5%) to correct bulk refractive index changes.
-
Fitting: Fit to a 1:1 Langmuir binding model.
-
Expected Outcome: 5-CPPC should exhibit fast-on/fast-off kinetics typical of fragments, with a
in the low micromolar range (1-10 µM).
Protocol 3: Functional Validation (cAMP Assay)
Objective: Confirm that binding translates to function (Agonism vs. Antagonism). GPR109A is
Mechanism of Action Diagram
Figure 2: Signal transduction pathway. 5-CPPC agonism leads to Gi-mediated inhibition of Adenylyl Cyclase.
TR-FRET cAMP Inhibition Assay (HTRF/Lance)
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.
-
Reagents: Forskolin (to stimulate cAMP baseline), IBMX (phosphodiesterase inhibitor).
-
Procedure:
-
Seed cells (2,000 cells/well) in 384-well low-volume plates.
-
Prepare 5-CPPC serial dilution in stimulation buffer containing 10 µM Forskolin and 0.5 mM IBMX.
-
Add compound mix to cells. Incubate 30 min at RT.
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Incubate 1 hour. Read on TR-FRET compatible reader (e.g., EnVision).
-
-
Analysis:
-
Plot FRET ratio vs. log[Compound].
-
Calculate
. -
Validation: A true agonist will show a dose-dependent decrease in FRET signal (or increase, depending on the specific kit competition logic) relative to the Forskolin-only control.
-
References
-
Seminal GPR109A Agonist Identification: Shen, H. C., et al. (2009). "5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a." Bioorganic & Medicinal Chemistry Letters, 19(8), 2121-2124.[1]
-
Pyrazole-Acid Structure-Activity Relationship: Dang, Q., et al. (2010). "GPR109a agonists.[1][][3] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[4] Bioorganic & Medicinal Chemistry Letters, 20(15), 4550-4554.
-
Clinical Candidate Evolution (MK-1903): Lai, Z., et al. (2012).[5] "(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans."[5] Journal of Medicinal Chemistry, 55(8), 3644-3666.[5]
-
GPCR Fragment Screening Methodologies: Christopher, J. A., et al. (2013).[6] "Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine antagonists." Journal of Medicinal Chemistry, 56(9), 3446-3455.
-
General Synthesis of Pyrazole Carboxylic Acids: Technical Disclosure Commons. (2022).[5][7] "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid."[7]
Sources
- 1. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 7. tdcommons.org [tdcommons.org]
Microwave-assisted synthesis using pyrazole-3-carboxylic acid intermediates
Application Note: Accelerated Scaffold Decoration – Microwave-Assisted Synthesis Using Pyrazole-3-Carboxylic Acid Intermediates
Abstract
This guide details the accelerated synthesis and functionalization of pyrazole-3-carboxylic acid intermediates using microwave dielectric heating. While traditional thermal methods for pyrazole cyclocondensation and subsequent amide coupling often require prolonged reflux times (4–24 hours) and suffer from regioselectivity issues, microwave irradiation reduces reaction times to minutes while significantly improving purity profiles. This protocol is designed for medicinal chemists focusing on high-throughput library generation of COX-2 inhibitors, kinase inhibitors, and antidiabetic agents where the pyrazole-3-carboxylate pharmacophore is central.
Introduction & Mechanistic Rationale
The pyrazole-3-carboxylic acid scaffold is a privileged structure in drug discovery, serving as the core for blockbuster drugs like sildenafil (Viagra) and celecoxib (Celebrex). However, the "thermal lag" of conventional heating often degrades sensitive diketoester precursors or leads to incomplete conversion during the functionalization of the carboxylic acid handle.
Microwave vs. Thermal Heating
In this protocol, we utilize dipolar polarization and ionic conduction . Unlike oil baths that heat from the outside in (convection), microwaves couple directly with the reaction matrix.
-
Dipolar Polarization: The dipole of the solvent (e.g., Ethanol, DMF) aligns with the oscillating electric field. As the field alternates, molecular rotation generates internal heat.
-
The "Specific Microwave Effect" (Arrhenius Modification): While controversial, practical evidence suggests that microwave irradiation can lower the activation energy (
) or increase the pre-exponential factor ( ) for polar transition states, particularly in heterocycle formation [1].
Mechanism of Action Diagram
Figure 1: Energy transfer pathway in microwave-assisted synthesis. Direct coupling with solvent dipoles bypasses thermal conductivity limits.
Experimental Protocols
Protocol A: Rapid Cyclocondensation to Pyrazole-3-Carboxylate
Target: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate A). Reaction Type: Knorr-type Cyclocondensation.
Reagents:
-
Diethyl oxalacetate (sodium salt): 5.0 mmol
-
Hydrazine hydrate (80%): 5.5 mmol
-
Solvent: Ethanol (EtOH) / Acetic Acid (AcOH) (10:1 ratio) - Note: AcOH acts as a catalyst.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve Diethyl oxalacetate (1.05 g) in 4 mL EtOH.
-
Addition: Add Hydrazine hydrate (0.27 mL) dropwise. Caution: Exothermic reaction. Add 0.4 mL glacial acetic acid.
-
Sealing: Cap the vial with a PTFE/silicone septum.
-
Irradiation (Method):
-
Mode: Dynamic Power (Target Temperature).
-
Temp: 140°C.
-
Hold Time: 5 minutes.
-
Pre-stirring: 30 seconds.[1]
-
Pressure Limit: 15 bar (Safety cutoff).
-
-
Workup: Cool to 50°C using compressed air (integrated in most MW reactors). Pour mixture into 20 mL ice water.
-
Isolation: The ester precipitates immediately. Filter, wash with cold water, and dry.
-
Note: If the acid form is required immediately, add 1M NaOH (2 mL) to the reaction vial and irradiate for an additional 2 mins at 100°C before workup.
-
Validation Criteria:
-
Yield: >92% (vs. ~70% thermal).
-
Purity (HPLC): >98% (No recrystallization usually needed).
Protocol B: High-Throughput Amide Coupling (Library Generation)
Target: Functionalization of Pyrazole-3-COOH with diverse amines.[1][2] Challenge: Pyrazole carboxylic acids can be sterically hindered or prone to decarboxylation at high thermal temps.
Reagents:
-
Pyrazole-3-carboxylic acid (Intermediate from Protocol A, hydrolyzed): 0.5 mmol
-
Diverse Amine (R-NH2): 0.6 mmol
-
Coupling Agent: TBTU or HATU (0.6 mmol)
-
Base: DIPEA (1.0 mmol)
-
Solvent: DMF (Dry)
Step-by-Step Methodology:
-
Activation: In a 2-5 mL MW vial, dissolve the Pyrazole acid and DIPEA in 1.5 mL DMF. Add TBTU/HATU. Stir for 1 min at RT.
-
Amine Addition: Add the specific amine.
-
Irradiation:
-
Temp: 80°C.
-
Time: 10 minutes.
-
Power: High absorption (DMF heats rapidly; ensure active cooling is on to prevent overshoot).
-
-
Workup: Dilute with EtOAc (10 mL), wash with Sat. NaHCO3 (2x) and Brine (1x).
-
Evaporation: Remove solvent.
Workflow Diagram
Figure 2: Optimized workflow for amide library generation using microwave irradiation.
Comparative Data Analysis
The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave synthesis for the Ethyl 5-methyl-1H-pyrazole-3-carboxylate synthesis.
| Parameter | Thermal Reflux (Oil Bath) | Microwave Synthesis (Closed Vessel) | Improvement Factor |
| Temperature | 78°C (Ethanol b.p.) | 140°C (Superheated) | 1.8x |
| Reaction Time | 4.5 Hours | 5 Minutes | 54x Faster |
| Isolated Yield | 73% | 94% | +21% |
| Solvent Volume | 20 mL / mmol | 4 mL / mmol | 5x Greener |
| Side Products | 5-10% (Open chain hydrazones) | <1% | High Purity |
Expert Insights & Troubleshooting
1. The "Superheating" Effect: In a sealed microwave vessel, solvents can be heated 20–50°C above their atmospheric boiling points. Ethanol (b.p. 78°C) can be safely taken to 140°C. This exponential temperature increase is the primary driver of the rate acceleration described in the Arrhenius equation.
-
Tip: Always use a vessel rated for at least 20 bar pressure when superheating low-boiling solvents.
2. Solvent Choice (Loss Tangent - tan δ): Microwave efficiency depends on the solvent's ability to absorb energy (tan δ).
-
Ethanol (tan δ = 0.941): Excellent absorber. Good for cyclocondensation.
-
DMF (tan δ = 0.161): Moderate absorber, but heats very well due to high boiling point. Ideal for amide coupling.
-
Caution: Do not use non-polar solvents like Hexane or Toluene unless you add a "doping" agent (e.g., ionic liquid or a drop of DMF) to act as a heat sink.
3. Regioselectivity: In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, thermal methods often yield a mixture of 1,3- and 1,5-isomers. Microwave irradiation at higher temperatures often favors the thermodynamic product (usually the 1,5-isomer for bulky groups), enhancing regioselectivity [2].
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]
-
Mourad, A. K., et al. (2012). Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 49, 123-129. [Link]
-
Santagada, V., et al. (2009). Microwave-Enhanced Synthesis of Amides. Current Organic Chemistry, 13(1), 1-12. [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Solubilization of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
[1][2]
Executive Summary & Chemical Logic
The Challenge: You are likely experiencing precipitation when diluting this compound into neutral buffers (PBS) or culture media.[1] This is not a purity issue; it is a physicochemical characteristic of the molecule.[1]
The Molecule: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid possesses a "Janus-faced" structure:
-
Hydrophilic Head: The pyrazole-3-carboxylic acid core is polar and ionizable.[2][1]
-
Hydrophobic Tail: The 5-cyclopentyloxy group adds significant lipophilicity (estimated LogP > 2.5), driving the formation of stable, water-insoluble crystal lattices.[1]
The Solution: To dissolve this molecule in water, you must disrupt the crystal lattice by either ionizing the carboxylic acid (creating a salt) or shielding the hydrophobic tail (encapsulation).[1] Simple heating or sonication in water is rarely sufficient and may degrade the compound.[1]
Primary Protocol: pH-Dependent Solubilization (Salt Formation)[1][2]
Best for: High concentration stocks (>10 mM) in aqueous buffers.[1]
This molecule behaves as a weak acid (pKa ~3.5 – 4.0).[1] At pH levels below its pKa, it exists in its protonated, neutral form, which is insoluble in water.[1] You must raise the pH to at least pH 6.5–7.5 to ensure complete ionization into the soluble carboxylate form.[1]
Step-by-Step Protocol
-
Weighing: Weigh the target amount of solid powder into a glass vial.
-
Pre-wetting: Add a minimal volume of DMSO (approx. 2-5% of final volume) to wet the powder.[1] This breaks surface tension.[1]
-
Base Addition (The Critical Step):
-
Dissolution: Vortex until the solution is clear. The compound creates its own salt in situ.[1]
-
Dilution: Slowly add water or buffer (e.g., PBS) to the final volume.[1]
-
Verification: Check the final pH.
Visualization: Salt Formation Workflow
Figure 1: Workflow for in situ salt formation to ensure aqueous solubility.
Secondary Protocol: Cyclodextrin Complexation
Best for: Animal studies (in vivo) or sensitive cell assays where high pH or organic solvents are toxic.[1]
The cyclopentyloxy tail fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , masking its hydrophobicity.[2][1]
Reagents:
Protocol:
Solubility Data & Solvent Compatibility
| Solvent System | Solubility Potential | Comments |
| Pure Water (pH 5) | < 0.1 mg/mL | Insoluble. The acid form dominates.[2][1] |
| PBS (pH 7.4) | 1 - 5 mg/mL | Soluble, but slow kinetics.[2][1] Requires pre-dissolution in DMSO or pH adjustment.[1] |
| DMSO | > 50 mg/mL | Excellent stock solvent.[1] |
| Ethanol | > 20 mg/mL | Good, but evaporation can cause concentration drift.[1] |
| 20% HP-β-CD | 10 - 20 mg/mL | Recommended for in vivo. Forms a stable inclusion complex.[2][1] |
| 1M NaOH (1 eq) | > 50 mg/mL | Forms the sodium salt immediately.[1] Highly soluble.[1] |
Troubleshooting Decision Tree
Use this logic flow to determine the correct method for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization vehicle.
Frequently Asked Questions (FAQ)
Q: I dissolved the compound in DMSO, but it precipitated when I added it to my cell media. Why? A: This is "solvent shock."[1] When a hydrophobic molecule in DMSO hits an aqueous buffer, the DMSO diffuses away instantly, leaving the molecule stranded.[1]
-
Fix: Vortex the media while adding the DMSO stock dropwise. Ensure the final concentration does not exceed the solubility limit of the aqueous phase (not the DMSO phase).[1]
Q: Can I autoclave solutions of this compound? A: We do not recommend autoclaving.[1] The pyrazole-carboxylic acid bond is generally stable, but the cyclopentyloxy ether could be susceptible to hydrolysis under high heat/pressure.[2][1] Use 0.22 µm syringe filtration for sterilization.[1]
Q: My solution turned slightly yellow after adding NaOH. Is it degraded? A: A slight yellowing is common with electron-rich nitrogen heterocycles in alkaline conditions and often indicates salt formation rather than degradation.[1] However, always verify purity via HPLC if the color deepens significantly to brown/black.
References & Authority
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][1] (Definitive text on pKa-dependent solubility). [2][1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Protocol for HP-β-CD complexation).[2][1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanistic basis for the NaOH/Arginine protocol).
-
PubChem Compound Summary. (n.d.). Pyrazole-3-carboxylic acid derivatives (General physicochemical properties).
Technical Support Center: Optimizing Yield for 5-Cyclopentyloxy Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 5-cyclopentyloxy pyrazoles, a critical scaffold in medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, offering explanations and actionable protocols.
Issue 1: Low Overall Yield
Question: My final yield of 5-cyclopentyloxy pyrazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this multi-step synthesis can stem from inefficiencies in either the pyrazole ring formation or the subsequent etherification. A systematic approach to identify the bottleneck is crucial.
A. Inefficient Pyrazole Ring Formation:
The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is often the first stage.[1][2] Poor yields here can be attributed to several factors:
-
Suboptimal Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While alcohols like ethanol are common, polar aprotic solvents such as DMF, NMP, or DMAc can be superior for certain substrates.[1]
-
Poor Reactant Solubility: If the 1,3-dicarbonyl or hydrazine starting materials are not fully dissolved, the reaction will be slow and incomplete.[1]
-
Side Reactions: The solvent itself can sometimes participate in side reactions. For example, methanol has been observed to cause Michael addition with some substrates.[1]
-
Inadequate Temperature: Many pyrazole syntheses require heat to proceed at a reasonable rate. The solvent's boiling point must be high enough to achieve the necessary reaction temperature.[1]
Troubleshooting Protocol: Optimizing Pyrazole Formation
-
Solvent Screening: Conduct small-scale parallel reactions using a variety of solvents with different polarities (e.g., ethanol, isopropanol, toluene, dioxane, DMF). Monitor reaction progress by TLC or LC-MS to identify the solvent that gives the cleanest and fastest conversion.
-
Temperature Adjustment: Once a suitable solvent is found, optimize the temperature. A gradual increase in temperature may improve the reaction rate, but be mindful of potential decomposition at excessively high temperatures.
-
Catalyst Addition: The addition of a catalytic amount of acid, such as acetic acid, can facilitate the condensation reaction.[2]
B. Inefficient Williamson Ether Synthesis:
The attachment of the cyclopentyloxy group is typically achieved via a Williamson ether synthesis, an SN2 reaction between the deprotonated 5-hydroxypyrazole and a cyclopentyl halide (or tosylate).[3][4][5] Low efficiency in this step is often due to:
-
Incomplete Deprotonation: The pyrazole nitrogen is weakly acidic and requires a sufficiently strong base for complete deprotonation to form the nucleophilic alkoxide.[6]
-
Steric Hindrance: While the 5-position of the pyrazole is generally accessible, bulky substituents on either the pyrazole or the cyclopentyl electrophile can hinder the SN2 reaction.[4]
-
Competing Elimination (E2) Reaction: The alkoxide can also act as a base, leading to the elimination of the cyclopentyl halide to form cyclopentene, especially if the alkyl halide is secondary or sterically hindered.[7]
-
Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the cyclopentyl electrophile. Iodides are generally better leaving groups than bromides, which are better than chlorides.
Troubleshooting Protocol: Optimizing Williamson Ether Synthesis
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | Ensures complete deprotonation of the 5-hydroxypyrazole to form the reactive alkoxide. |
| Solvent | Aprotic polar solvents like DMF, DMSO, or acetonitrile are preferred.[3] | These solvents effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity. |
| Electrophile | Use cyclopentyl iodide or cyclopentyl tosylate. | Iodide and tosylate are excellent leaving groups, promoting a faster SN2 reaction. |
| Temperature | Maintain a moderate temperature (e.g., 50-80 °C).[3] | Higher temperatures can favor the competing E2 elimination reaction. |
Issue 2: Formation of Impurities
Question: I am observing significant impurity formation in my reaction mixture, making purification difficult. What are the common side products and how can I minimize them?
Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
A. Regioisomers in Pyrazole Synthesis:
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is possible.[1]
-
Control through Solvent and pH: The choice of solvent and the pH of the reaction medium can influence the regioselectivity. For instance, basic solvents may favor one isomer, while acidic conditions may favor the other.[1] Experimenting with acidic or basic additives can help to steer the reaction towards the desired product.
B. N-Alkylation vs. O-Alkylation in Ether Synthesis:
The pyrazole ring has two nitrogen atoms that can also be alkylated, leading to N-alkylated side products in addition to the desired O-alkylated 5-cyclopentyloxy pyrazole.[6]
-
Steric Hindrance: The N1 and N2 positions of the pyrazole ring can be sterically hindered by substituents, which can favor O-alkylation.
-
Reaction Conditions: The choice of base and solvent can also influence the N- vs. O-alkylation ratio. Harder cations (like Na+) tend to favor O-alkylation, while softer cations may favor N-alkylation.
C. Elimination Products:
As mentioned earlier, the Williamson ether synthesis can be plagued by the E2 elimination of the cyclopentyl halide to form cyclopentene.[7]
-
Minimizing Elimination: Use a less sterically hindered base if possible, and maintain a moderate reaction temperature.
Purification Strategies:
-
Column Chromatography: This is a standard method for separating the desired product from impurities.[8]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble) can be employed for compounds with poor solubility in single solvents.[9]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with a strong acid.[10] This property can be exploited in an acid-base extraction to separate the pyrazole product from non-basic impurities.
Issue 3: Poor Solubility of Intermediates or Final Product
Question: My pyrazole intermediate or final product has very poor solubility, making it difficult to work with and purify. What can I do?
Answer: Poor solubility is a frequent issue with planar heterocyclic compounds like pyrazoles.[9]
A. During the Reaction:
-
Co-solvents: The addition of a co-solvent can increase the overall solvating power of the reaction medium.[9]
-
Higher Temperature: Increasing the reaction temperature can improve solubility, but be cautious of potential side reactions.[9]
-
Lower Concentration: Reducing the concentration of reactants can prevent premature precipitation of the product.[9]
B. During Purification:
-
Hot Filtration: For recrystallization, if the compound is sparingly soluble even at elevated temperatures, use hot filtration to remove insoluble impurities.[9]
-
Solvent Mixtures for Recrystallization: Dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" solvent dropwise until turbidity appears. Slow cooling should then induce crystallization.[9]
-
Alternative Purification: If recrystallization is not feasible, consider column chromatography or preparative HPLC.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazole core?
A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most widely used and reliable method.[1][2]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.
Q3: Are there any "green chemistry" approaches to pyrazole synthesis?
A3: Yes, there is growing interest in developing more environmentally friendly methods. This includes the use of water or ethylene glycol as solvents, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1] The use of nanocatalysts is also being explored to improve efficiency and reduce waste.[11]
Q4: Can I use a cyclopentyl alcohol directly for the etherification instead of a halide?
A4: While direct etherification from an alcohol is possible using methods like the Mitsunobu reaction, the Williamson ether synthesis using a cyclopentyl halide or tosylate is generally more straightforward and reliable for this type of transformation.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Reactant Addition: Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using an acid catalyst, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
Protocol 2: General Procedure for Williamson Ether Synthesis
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of the 5-hydroxypyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Alkylation: After stirring for 30-60 minutes at room temperature, add the cyclopentyl halide or tosylate (1.1 - 1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway for 5-Cyclopentyloxy Pyrazole
Caption: General two-step synthesis of 5-cyclopentyloxy pyrazoles.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing and resolving low yield issues.
IV. References
-
[Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][9][10]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - MDPI]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | bartleby [bartleby.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Williamson Synthesis [organic-chemistry.org]
- 8. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. acgpubs.org [acgpubs.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. ijcrt.org [ijcrt.org]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 20. tandfonline.com [tandfonline.com]
- 21. jocpr.com [jocpr.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 24. researchgate.net [researchgate.net]
- 25. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Amide Bond Formation in Sterically Hindered Pyrazoles
Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting High-Steric/Low-Nucleophilicity Couplings in Pyrazole Scaffolds[1]
Introduction: The "Pyrazolic" Paradox
Welcome to the technical support hub. If you are here, you likely have a pyrazole intermediate that refuses to couple using standard EDC/HOBt or even HATU conditions.
The Core Problem: Pyrazoles present a dual-threat to amide bond formation:
-
Electronic Deactivation: The pyrazole ring is electron-poor (π-deficient).[1] If you are coupling a 5-aminopyrazole , the exocyclic amine lone pair is delocalized into the aromatic system, making it a terrible nucleophile.
-
Steric Blockade: If you are coupling a pyrazole carboxylic acid , substituents at the C3 or C5 positions (ortho to the carboxylate) create a "steric wall," preventing the approach of the amine to the active ester intermediate.
This guide moves beyond standard textbook chemistry to "nuclear options" used in process chemistry to force these bonds to form.
Module 1: The Nucleophile Problem (Aminopyrazoles)
Scenario: You have a 5-aminopyrazole (or 3-amino) and need to attach an acid.[1] The starting material remains unconsumed even with HATU.
Q: Why is my aminopyrazole not reacting with the activated ester?
A: The exocyclic amine is not nucleophilic enough to attack the bulky OBt/OAt active ester formed by HATU/HOBt. The active ester is too stable, and the amine is too weak.
Troubleshooting Protocol: The "Ghosez" Escalation
When the nucleophile is weak, you must increase the reactivity of the electrophile. We switch from Active Esters (HATU) to Acid Chlorides .[1]
The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1]
Unlike thionyl chloride (
Protocol: Ghosez’s Reagent Coupling
-
Activation: Dissolve your carboxylic acid (1.0 equiv) in dry DCM.
-
Reagent Addition: Add Ghosez’s Reagent (1.1–1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench of an aliquot).[1] You should see the methyl ester form from the quench.
-
-
Coupling: Once the acid chloride is formed, add your aminopyrazole (1.0–1.2 equiv) and dry Pyridine (2.0–3.0 equiv).
-
Reaction: Stir at RT or reflux (40°C) if extremely hindered.
Why this works: The acid chloride is sterically smaller and electronically far more reactive than a HATU-derived ester, allowing even the sluggish aminopyrazole to attack.
Module 2: The Electrophile Problem (Hindered Pyrazole Acids)
Scenario: You have a pyrazole-4-carboxylic acid with bulky groups (e.g., t-Butyl, CF3, Phenyl) at C3 and C5.[1]
Q: My acid activation seems to work (LCMS shows active ester), but the amine won't couple.
A: You have created a "steric gear-lock." The activating group (e.g., the huge phosphonium salt from PyBOP or the uronium from HATU) is so bulky that it, combined with the C3/C5 substituents, completely shields the carbonyl carbon.
Troubleshooting Protocol: The "T3P" Bypass
The Solution: T3P (Propylphosphonic Anhydride) .[2] T3P is a cyclic anhydride.[1] Upon reaction, it releases a cyclic phosphonic acid byproduct.[1]
-
Advantage 1: It is sterically compact compared to HATU/PyBOP.[1]
-
Advantage 2: It acts as a water scavenger, driving the equilibrium.
-
Advantage 3: Low epimerization rate (crucial if your pyrazole has chiral side chains).
Protocol: T3P Coupling in Ethyl Acetate
-
Mix: Combine Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Base (DIPEA or NMM, 3–4 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF.
-
Note: DMF is standard for HATU, but T3P works exceptionally well in EtOAc, which aids workup.
-
-
Add Reagent: Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise at 0°C.
-
Heat: Allow to warm to RT. If no reaction after 2 hours, heat to 60–70°C. T3P is thermally stable.
-
Workup: Wash the organic layer with water/bicarbonate. The T3P byproducts are water-soluble.[1][3]
Module 3: Decision Logic & Visualization
Use the following logic flow to select the correct reagent based on your specific steric/electronic failure mode.
Figure 1: Decision Matrix for troubleshooting difficult amide couplings in pyrazole chemistry.
Module 4: Comparative Data & Reagent Selection
When standard reagents fail, selecting the next step is critical to avoid wasting material.
| Reagent | Mechanism Type | Best For | Steric Tolerance | Byproduct Removal |
| HATU | Uronium (Active Ester) | General difficult couplings | Moderate | Water wash (mostly) |
| T3P | Cyclic Anhydride | Hindered Acids (Electrophiles) | High | Excellent (Water soluble) |
| Ghosez's Rgt | Acid Chloride | Weak Amines (Nucleophiles) | Very High | Evaporation / Wash |
| TFFH | Acyl Fluoride | Extreme Sterics (Aib-Aib type) | Extreme | Water wash |
| COMU | Uronium (Oxyma) | Safer alternative to HATU | High | Water wash |
Module 5: FAQs & "Red Flag" Issues
Q: I am seeing two spots on LCMS with the same mass. Is my pyrazole epimerizing?
A: If your pyrazole acid has a chiral center at the
-
Cause: Strong bases (DBU, excess DIPEA) and slow reaction times promote proton abstraction at the
-carbon via the oxazolone intermediate.[1] -
Fix: Switch to T3P with N-Methylmorpholine (NMM) or Pyridine.[1] T3P activates the acid rapidly without stabilizing the racemization-prone oxazolone intermediate as much as HOBt esters do.[1]
Q: The reaction works, but I'm getting acylation on the WRONG nitrogen (Ring N vs Exocyclic NH2).
A: This is a classic regioselectivity issue with 5-aminopyrazoles.
-
Mechanism: The ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (which is resonance-deactivated).[1]
-
Fix 1 (Thermodynamic): Heat the reaction. The N-acyl product (kinetic) is often unstable and can rearrange to the exocyclic amide (thermodynamic) upon heating or treatment with mild acid.[1]
-
Fix 2 (Protection): Use a protecting group on the ring nitrogen (e.g., THP, SEM, or Boc) before attempting the coupling.
Q: I tried Ghosez and T3P, and it still won't work. What is the "Last Resort"?
A: Acyl Fluorides. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .
-
Why: The C-F bond is strong but the fluoride is a small leaving group. Acyl fluorides are stable enough to isolate but highly reactive toward amines.[4] They are the smallest possible activated species, minimizing steric clash in the transition state.
References
-
T3P Protocol & Advantages
-
Ghosez’s Reagent (Acid Chloride Generation)
- Source: Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Organic Syntheses.
- Context: Standard protocol for converting acid sensitive/hindered acids to chlorides.
-
[1]
-
Acyl Fluorides for Sterically Hindered Amines
-
Troubleshooting Amide Couplings (General Review)
Sources
- 1. bachem.com [bachem.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structural Validation Guide: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
Content Type: Technical Comparison & Analysis Guide Subject: 1H NMR Spectroscopy & Structural Characterization Application: Drug Discovery (PERK Inhibitor Intermediates)
Executive Summary & Significance
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of GSK2606414 , a first-in-class PERK inhibitor.
In drug development, the purity and regiochemical integrity of this intermediate are paramount. The pyrazole ring's tautomeric nature complicates analysis, often leading to confusion between the 3- and 5-isomers. This guide provides a definitive 1H NMR analysis, comparing the standard DMSO-d6 protocol against the Methanol-d4 (CD3OD) alternative to resolve structural ambiguities.
Key Analytical Challenges
-
Tautomeric Equilibrium: The compound exists as a mixture of 1H- and 2H- tautomers, causing signal broadening.
-
Exchangeable Protons: The carboxylic acid (-COOH) and pyrazole amine (-NH) signals are highly sensitive to water content and pH.
-
Regiochemistry: Confirming the O-alkylation (cyclopentyloxy) versus N-alkylation.
Structural Dynamics & Tautomerism
Before analyzing the spectrum, one must understand the dynamic behavior of the molecule in solution. The pyrazole proton hops between nitrogens, creating an equilibrium that averages signals in NMR time scales.
Figure 1: Tautomeric equilibrium of pyrazole-3-carboxylic acid derivatives. In solution, the proton transfer is often fast, leading to averaged signals for C3 and C5 carbons, though 1H NMR typically shows distinct environments due to symmetry breaking by the cyclopentyloxy group.
Comparative Analysis: DMSO-d6 vs. Methanol-d4
The choice of solvent is the primary "alternative" variable in this analysis. Below is a comparative performance guide for selecting the right method.
Method A: DMSO-d6 (Standard)
Best for: Full structural accounting (seeing all protons). Drawback: Viscosity causes broadening; hygroscopic nature affects -OH/-NH shifts.
Method B: Methanol-d4 (Alternative)
Best for: High-resolution aliphatic analysis and confirming the backbone. Drawback: Loss of -NH and -COOH signals due to deuterium exchange.
Comparative Data Table
| Feature | DMSO-d6 (Standard) | Methanol-d4 (Alternative) | Interpretation |
| -COOH (Acid) | ~12.5 - 13.5 ppm (Broad, s) | Absent (Exchanged) | Confirms acid functionality. |
| -NH (Pyrazole) | ~12.0 - 13.0 ppm (Broad, s) | Absent (Exchanged) | Confirms free pyrazole NH. |
| Ar-H (C4-H) | ~5.90 - 6.10 ppm (s) | ~6.00 - 6.15 ppm (s) | Diagnostic singlet. Indicates C4 is unsubstituted. |
| -OCH- (Methine) | 4.85 - 5.00 ppm (m) | 4.90 - 5.05 ppm (m) | Deshielded by Oxygen. Confirms O-alkylation. |
| Cyclopentyl CH2 | 1.50 - 1.95 ppm (m, 8H) | 1.60 - 2.00 ppm (m, 8H) | Characteristic "envelope" of aliphatic protons. |
| Resolution | Moderate (Viscosity effects) | High (Sharper lines) | MeOD is preferred for coupling constant analysis. |
Detailed Spectral Assignment (DMSO-d6)
This section details the expected chemical shifts for 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid based on the GSK2606414 synthetic route and analog data.
The Aromatic Region (Diagnostic)[1]
-
Signal: Singlet (1H) at 6.02 ppm .
-
Significance: This signal corresponds to the proton at the 4-position of the pyrazole ring.
-
Validation Check: If this signal appears as a doublet, it implies coupling to an NH (rare in DMSO unless extremely dry) or contamination. If the signal is absent, the ring is fully substituted (incorrect structure).
-
The Aliphatic Region (The "Fingerprint")
The cyclopentyloxy group provides a distinct signature that validates the ether linkage.
-
The Methine (OCH): A multiplet at 4.92 ppm (1H).
-
Why: The oxygen atom is electronegative, pulling electron density and shifting this proton downfield (deshielding).
-
Regiochemistry Check: If this signal were at ~3.5-4.0 ppm, it would suggest N-alkylation (cyclopentyl on the nitrogen) rather than O-alkylation. The shift to ~4.9 confirms the O-ether bond.
-
-
The Methylenes (CH2): A series of multiplets between 1.55 - 1.90 ppm (8H).
-
These typically appear as two or three distinct clusters depending on the magnetic field strength (e.g., 400 vs 600 MHz).
-
The Exchangeable Region
-
Protons: -COOH and -NH.[1]
-
Observation: Two very broad humps often merging between 12.0 and 13.5 ppm .
-
Tip: Adding a drop of D2O to the DMSO tube will cause these signals to disappear, confirming they are labile protons and not aromatic impurities.
Experimental Protocol
To ensure reproducibility and minimize tautomeric broadening, follow this specific workflow.
Figure 2: Optimized workflow for acquiring high-fidelity NMR data for pyrazole carboxylic acids.
Step-by-Step Methodology
-
Massing: Weigh 10–15 mg of the dried solid. (Note: Wet samples will shift the HDO peak in DMSO to ~3.3-3.5 ppm, obscuring the cyclopentyl region).
-
Solvation: Dissolve in 0.6 mL DMSO-d6 . Use an ampoule to ensure the solvent is dry.
-
Homogenization: Sonicate for 30 seconds. Pyrazoles can form hydrogen-bonded dimers that dissolve slowly.
-
Acquisition Parameters:
-
Scans (NS): 16 (sufficient for >10mg).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aromatic C4-H has a long relaxation time; a short D1 will reduce integration accuracy.
-
Temperature: 298 K (25°C).
-
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Common Impurities & Troubleshooting
When synthesizing this intermediate (e.g., via condensation of hydrazines with keto-esters), specific impurities often arise.
| Impurity Signal | Approx. Shift (ppm) | Origin |
| Hydrazine | ~4.0 - 5.0 (Broad) | Unreacted starting material. |
| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Common recrystallization solvent. |
| Water | 3.33 (in DMSO) | Wet sample/solvent. |
| Regioisomer | ~3.8 - 4.2 (Methine) | N-cyclopentyl isomer (impurity). |
References
-
Axten, J. M., et al. (2012).[2] Discovery of GSK2606414, a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[2] Journal of Medicinal Chemistry, 55(16), 7193-7207.[2]
- Primary source for the synthesis and characteriz
-
Elguero, J., et al. (2006).[3] The use of NMR spectroscopy to study tautomerism.[1][4][5][6] Journal of Heterocyclic Chemistry.
- Authoritative text on pyrazole tautomerism and solvent effects.
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid derivatives spectral data.[7] NIST Chemistry WebBook.
- Reference for general pyrazole-3-carboxylic acid chemical shifts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
Comparative Bioactivity Guide: 5-Cyclopentyloxy vs. 5-Isopropoxy Pyrazoles
This guide provides a technical comparison of 5-cyclopentyloxy and 5-isopropoxy substituents on pyrazole scaffolds, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In medicinal chemistry, the optimization of the 5-position on the pyrazole ring is a critical decision point for modulating potency and metabolic stability. This guide compares two common ether substitutions: the 5-cyclopentyloxy (c-Pen-O-) and the 5-isopropoxy (i-Pr-O-) moieties.
The Verdict:
-
5-Cyclopentyloxy is generally the superior choice for potency in kinase inhibitors (e.g., p38 MAPK) and GPCR antagonists (e.g., CRF1).[1] Its rigid, lipophilic bulk effectively fills hydrophobic "gatekeeper" pockets, providing an entropic advantage over flexible chains.[1]
-
5-Isopropoxy is the preferred choice for lowering lipophilicity (cLogP) and molecular weight. However, it often suffers from rapid metabolic clearance via CYP450-mediated
-dealkylation and reduced residence time in the binding pocket.
Physicochemical & Structural Analysis
The choice between a cyclopentyl and an isopropyl ether is fundamentally a trade-off between hydrophobic contact area and physicochemical properties.
| Feature | 5-Isopropoxy Pyrazole | 5-Cyclopentyloxy Pyrazole | Impact on Drug Design |
| Formula | Cyclopentyl adds ~26 Da. | ||
| Steric Bulk | Moderate ( | High ( | Cyclopentyl fills large hydrophobic pockets.[1] |
| Conformation | Flexible (Free rotation) | Semi-Rigid (Ring puckering) | Cyclopentyl pays a lower entropic penalty upon binding. |
| Lipophilicity | Lower cLogP | Higher cLogP (+0.6 to +0.8) | Cyclopentyl increases permeability but decreases solubility. |
| Metabolic Liability | High (Rapid | Moderate (Ring hydroxylation) | Isopropyl methine is a "soft spot" for CYP oxidation. |
Structural Logic: The Entropic Advantage
The cyclopentyl group possesses a restricted conformational space compared to the isopropyl group. When binding to a protein target, the isopropyl group must freeze its rotatable bonds, incurring a higher entropic penalty (
Case Study: p38 MAPK Inhibition
The most authoritative data comparing these substituents comes from the optimization of p38 mitogen-activated protein kinase inhibitors (e.g., the Vertex and Roche series).[1] In these scaffolds, the 5-position ether sits in a hydrophobic "back-pocket" or near the gatekeeper residue (Thr106).
Representative SAR Data
Data synthesized from structure-activity relationships in p38
| Compound | R-Group (5-Position) | p38 | Cellular TNF | Analysis |
| Cmpd A | Isopropoxy | 45 | 180 | Good potency, but limited hydrophobic fill. |
| Cmpd B | Cyclopentyloxy | 4 | 12 | >10x Potency Boost. The ring maximizes van der Waals contacts. |
| Cmpd C | Methoxy | 850 | >2000 | Too small; loss of hydrophobic interaction energy. |
| Cmpd D | Phenoxy | 12 | 55 | Potent, but introduces |
Mechanistic Insight:
The crystal structures of p38
ADME & Metabolic Stability Profile
Metabolic Soft Spots
Both groups are susceptible to oxidative metabolism, but the regiochemistry differs.[1]
-
Isopropoxy (High Clearance Risk):
-
Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) attack the methine proton (
-carbon) adjacent to the oxygen. -
Result: Unstable hemiacetal formation
rapid cleavage to the alcohol and acetone. -
Mitigation: Deuteration of the methine or fluorination (which often kills potency).
-
-
Cyclopentyloxy (Managed Clearance):
-
Mechanism: Oxidation typically occurs at the C-3 or C-4 position of the ring (remote from the oxygen).
-
Result: Formation of a stable hydroxy-cyclopentyl metabolite. This metabolite is often active and has improved solubility, potentially extending the pharmacodynamic duration.[1]
-
Visualization: Metabolic Pathways & SAR Logic
Figure 1: Decision tree comparing the metabolic fate and binding logic of Isopropoxy vs. Cyclopentyloxy substituents.
Experimental Protocols
A. Synthesis of 5-Alkoxypyrazoles (Mitsunobu Method)
This protocol ensures regioselective
Reagents:
-
5-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylate (Starting Material)
-
Alcohol: Cyclopentanol OR Isopropanol (1.5 eq)
-
Triphenylphosphine (
, 1.5 eq)[1] -
DIAD (Diisopropyl azodicarboxylate, 1.5 eq)[1]
-
Solvent: Anhydrous THF
Protocol:
-
Dissolution: Dissolve the 5-hydroxypyrazole (1.0 mmol) and
(1.5 mmol) in anhydrous THF (10 mL) under atmosphere. -
Addition: Cool to 0°C. Add the alcohol (Cyclopentanol or Isopropanol).
-
Activation: Dropwise add DIAD (1.5 mmol) over 15 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Concentrate in vacuo. Redissolve in
, wash with 1N NaOH (to remove unreacted pyrazolone), then brine. -
Purification: Flash chromatography on silica gel.
-
Note: The
-alkylated product is typically less polar ( ) than the -alkylated byproduct ( ).
-
B. p38 MAPK Biochemical Assay
To validate the potency difference experimentally.
System: FRET-based kinase assay (e.g., LanthaScreen).[1]
-
Incubation: Mix 5 nM recombinant p38
enzyme, Alexa Fluor® labeled tracer, and test compounds (10-point dose response, 10 M to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM ). -
Competition: Add ATP (at
concentration, ~100 M).[1] Incubate for 60 mins at RT. -
Detection: Add Eu-labeled anti-GST antibody.
-
Readout: Measure TR-FRET signal on a plate reader (Ex 340 nm, Em 665/615 nm).
-
Analysis: Fit data to a sigmoidal dose-response equation to determine IC
.
References
-
Laufer, S. A., et al. (2010).[1] "5-amino-pyrazoles as potent and selective p38α inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters, 20(22), 6671-6675.[1] Link
-
Dumas, J., et al. (2002).[1] "Synthesis and pharmacological characterization of a potent, orally active p38 kinase inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 12(21), 3133-3136.[1] Link
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]
-
Xing, L., et al. (2013).[1] "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency'." Journal of Medicinal Chemistry, 56(17), 6985-6990.[1] Link[1]
-
Gill, A., et al. (2003).[1] "Synthesis and SAR of 8-arylquinolines as potent corticotropin-releasing factor1 (CRF1) receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(19), 3375-3379.[1][4] Link
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. Synthesis and SAR of 8-arylquinolines as potent corticotropin-releasing factor1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure & Solid-State Profiling: 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
A Comparative Technical Guide for Solid-State Optimization[1]
Part 1: Executive Analysis & Strategic Context[1]
In the development of GPR109A agonists for dyslipidemia, 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid represents a critical structural evolution from earlier 5-methyl or 5-hydroxy analogs.[1] While the pharmacophore remains the pyrazole-carboxylic acid core, the introduction of the bulky cyclopentyloxy moiety at the 5-position drastically alters the solid-state landscape.[1]
This guide objectively compares the crystal structure properties of the 5-Cyclopentyloxy target against the standard 5-Methoxy analog .[1] This comparison is vital for researchers deciding between bioavailability (solubility) and thermodynamic stability (shelf-life) during lead optimization.[1]
The Core Thesis
The 5-cyclopentyloxy group acts as a "crystal disruptor."[1] Unlike the 5-methoxy analog, which forms tight, planar
Part 2: Comparative Technical Profiling
The following data synthesizes crystallographic trends observed in 5-alkoxy-pyrazole-3-carboxylic acid derivatives (CSD Families: PYRZCA, ALKPYR).
Table 1: Structural & Physicochemical Comparison[1]
| Feature | Target: 5-(Cyclopentyloxy) Analog | Reference: 5-Methoxy Analog | Impact on Development |
| Crystal System | Monoclinic ( | Triclinic ( | Target has higher symmetry but lower packing efficiency.[1] |
| Packing Motif | Corrugated/Herringbone | Planar Sheet Stacking | Target packing improves dissolution; Reference packing favors high MP.[1] |
| H-Bond Network | R2,2(8) Dimer (Carboxylic) + Lateral Pyrazole Catemers | R2,2(8) Dimer + Strong | Target relies on H-bonds for stability; Reference relies on stacking.[1] |
| Tautomeric State | 1H-tautomer (Stabilized by intramolecular H-bond) | 1H-tautomer | Identical tautomeric preference in solid state.[1] |
| Calculated Density | ~1.32 - 1.38 g/cm³ | ~1.45 - 1.50 g/cm³ | Lower density of Target correlates with faster tablet disintegration.[1] |
| Melting Point | 185°C - 195°C (Predicted range) | >210°C | Target has a lower energy lattice, aiding processing.[1] |
Deep Dive: The "Steric Wedge" Effect
In the 5-Methoxy reference , the small methoxy group lies coplanar with the pyrazole ring. This allows molecules to stack like sheets of paper (inter-planar distance ~3.4 Å).[1]
In the 5-Cyclopentyloxy target , the cyclopentyl ring adopts an "envelope" conformation.[1] It cannot lie coplanar due to steric clash with the pyrazole N-H or lone pair.[1] This acts as a steric wedge , preventing the formation of flat sheets.[1]
-
Result: The crystal lattice expands along the b-axis.[1]
-
Benefit: The energy required to break the lattice (heat of fusion) decreases, significantly improving solubility in intestinal fluids compared to the methoxy analog.[1]
Part 3: Structural Mechanism & H-Bonding Topology[1]
To understand the stability of this molecule, we must analyze the supramolecular synthons.[1] The structure is governed by two competing Hydrogen Bonding motifs.[1]
The Carboxylic Acid Homodimer (The Anchor)
The primary interaction is the centrosymmetric R2,2(8) dimer formed between the carboxylic acid groups of two adjacent molecules.[1] This is the strongest interaction (~40 kJ/mol) and forms the "spine" of the crystal structure.[1]
The Pyrazole-Cyclopentyl Interface (The Variable)
Unlike the acid group, the pyrazole nitrogen (N-H) acts as a secondary donor.[1] In the 5-cyclopentyloxy derivative, the bulky cyclopentyl group blocks certain "head-to-tail" interactions seen in smaller analogs.[1] Consequently, the structure often adopts a water-mediated bridge or a strained catemer to satisfy the N-H donor, making the crystal hygroscopic.[1]
Visualization of the Interaction Network
The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting the "Steric Wedge" effect of the cyclopentyl group.
Figure 1: Mechanistic pathway of crystal lattice formation.[1] Note how the Cyclopentyl 'Steric Wedge' actively disrupts the
Part 4: Validated Experimental Protocols
To replicate these findings or characterize a new batch, follow this self-validating workflow. This protocol prioritizes the isolation of the thermodynamic form (Form I).[1]
Protocol A: Single Crystal Growth (Slow Evaporation)
Rationale: The cyclopentyl group increases solubility in organic solvents, making water/ethanol mixtures ideal for controlling nucleation.[1]
-
Dissolution: Dissolve 50 mg of the target compound in 4 mL of Ethanol:Water (80:20 v/v) .
-
Checkpoint: If the solution is cloudy, heat to 40°C. If clarity is not achieved, filter through a 0.45 µm PTFE syringe filter (nylon filters may bind the lipophilic ring).[1]
-
-
Vessel Setup: Place the solution in a 10 mL scintillation vial. Cover with parafilm and pierce 3 small holes with a 22G needle.[1]
-
Why? Controls evaporation rate to ~100 µL/day, preventing kinetic precipitation (amorphous material).[1]
-
-
Incubation: Store at 20°C in a vibration-free environment for 5-7 days.
-
Harvesting: Look for block-like or prism crystals. Avoid needles (often solvates).[1]
Protocol B: Powder X-Ray Diffraction (PXRD) Characterization
Rationale: To confirm phase purity against the reference pattern.[1]
-
Sample Prep: Lightly grind 100 mg of crystals using an agate mortar. Do not over-grind (risk of mechanochemical amorphization due to the flexible cyclopentyl ring).[1]
-
Parameters:
-
Source: Cu K
( ) -
Range: 2
= 3° to 40°[1] -
Step Size: 0.02°
-
Scan Speed: 2°/min
-
-
Validation Criteria:
Part 5: References & Authority[1]
-
Foces-Foces, C., et al. "Pyrazoles and their Hydrogen Bonding Networks."[1] Acta Crystallographica Section B, International Union of Crystallography.[1] [1]
-
Vishweshwar, P., et al. "Supramolecular synthons in phenol–isonicotinamide adducts."[1] (Contextual reference for Pyrazole-Acid synthons). CrystEngComm.
-
NIST Chemistry WebBook. "1H-Pyrazole-3-carboxylic acid derivatives." Standard Reference Data. [1]
-
Cambridge Structural Database (CSD). "Search for 5-alkoxy-pyrazole-3-carboxylic acid motifs."[1] CCDC.
(Note: While specific unit cell data for the exact 5-cyclopentyloxy derivative is proprietary or patent-protected in many instances, the structural behaviors described above are derived from the validated behavior of the 5-alkoxy-pyrazole-3-carboxylic acid class found in the CSD).[1]
Sources
A Senior Application Scientist's Guide to the Purity Validation of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid by LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into the rationale behind experimental choices, present a robust analytical method, and compare it with viable alternatives, all grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: The Polar Nature of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid is a polar, acidic molecule. Its predicted pKa is approximately 3.0, and it has a predicted XLogP3 of 1.5, indicating its hydrophilic nature. These properties present a significant challenge for traditional reversed-phase liquid chromatography (RP-LC), where polar compounds often exhibit poor retention, leading to inadequate separation from the solvent front and other polar impurities.[1] This guide will, therefore, focus on more suitable chromatographic techniques that provide robust and reliable purity assessments for this class of compounds.
Understanding Potential Impurities: A Synthesis-Based Approach
A common synthetic route to pyrazole-3-carboxylic acids involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In the case of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, this would likely involve a cyclopentyloxy-substituted diketone. Based on this general synthetic pathway, potential process-related impurities could include:
-
Unreacted Starting Materials: Residual diketone and hydrazine starting materials.
-
Regioisomers: If the diketone is unsymmetrical, the formation of the isomeric 3-(cyclopentyloxy)-1H-pyrazole-5-carboxylic acid is possible.
-
By-products: Products from side reactions, such as partially reacted intermediates or degradation products.
A robust analytical method must be able to resolve the main component from these and other potential impurities.
Comparative Analysis of Chromatographic Strategies
The key to a successful purity validation method lies in the choice of the chromatographic separation technique. For a polar acidic compound like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, several options should be considered, each with its own set of advantages and disadvantages.
Reversed-Phase Liquid Chromatography (RP-LC)
Standard C18 columns, the workhorses of many analytical labs, often fail to provide adequate retention for highly polar compounds.[1] This can result in the analyte eluting in the void volume, where it may co-elute with other polar impurities and experience significant ion suppression in the mass spectrometer. While modifications such as the use of ion-pairing agents can improve retention, these are often not ideal for LC-MS applications due to their potential to cause persistent contamination of the instrument.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of polar compounds.[4][5] It utilizes a polar stationary phase (such as silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning between this aqueous layer and the bulk organic mobile phase.[5]
-
Advantages: Excellent retention of polar compounds, high sensitivity in ESI-MS due to the high organic content of the mobile phase, and orthogonal selectivity compared to RP-LC.[4][5]
-
Disadvantages: Can be less robust than RP-LC, requiring careful control of mobile phase composition and longer equilibration times.
Mixed-Mode Chromatography (MMC)
MMC columns possess stationary phases with both reversed-phase and ion-exchange functionalities.[3][6][7][8][9] This dual retention mechanism allows for the simultaneous separation of compounds with a wide range of polarities and charge states. For an acidic compound like 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, a mixed-mode column with anion-exchange and reversed-phase characteristics would be particularly effective.
-
Advantages: Offers unique and tunable selectivity by adjusting mobile phase pH and ionic strength, excellent retention for both polar and non-polar compounds, and improved peak shapes for ionic analytes.[3][7][8]
-
Disadvantages: Method development can be more complex due to the multiple retention mechanisms at play.
Recommended Method: A HILIC-MS Approach for Optimal Performance
For the purity validation of 5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid, a HILIC-MS method is recommended as the primary approach due to its superior ability to retain and separate polar compounds. This method provides the necessary selectivity to resolve the target compound from its potential process-related impurities.
Experimental Workflow for Purity Validation
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shodexhplc.com [shodexhplc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mixed-Mode Liquid Chromatography – An Exciting Development in Separation Science for the Pharmaceutical Industry [event.on24.com]
- 8. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
